1-Octen-7-yn-4-ol, 4-methyl- 1-Octen-7-yn-4-ol, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 844437-28-1
VCID: VC19032314
InChI: InChI=1S/C9H14O/c1-4-6-8-9(3,10)7-5-2/h1,5,10H,2,6-8H2,3H3
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

1-Octen-7-yn-4-ol, 4-methyl-

CAS No.: 844437-28-1

Cat. No.: VC19032314

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

1-Octen-7-yn-4-ol, 4-methyl- - 844437-28-1

Specification

CAS No. 844437-28-1
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 4-methyloct-1-en-7-yn-4-ol
Standard InChI InChI=1S/C9H14O/c1-4-6-8-9(3,10)7-5-2/h1,5,10H,2,6-8H2,3H3
Standard InChI Key RAHPAZAARMLWMT-UHFFFAOYSA-N
Canonical SMILES CC(CCC#C)(CC=C)O

Introduction

Molecular Structure and Stereochemical Features

1-Octen-7-yn-4-ol, 4-methyl- belongs to the alkyne-alcohol family, with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. Its IUPAC name, 4-methyloct-1-en-7-yn-4-ol, reflects the presence of a triple bond at position 7, a hydroxyl group at position 4, and a methyl substituent on the same carbon. The compound’s canonical SMILES string, CC(CCC#C)(CC=C)O, encodes its branching and functional group arrangement.

A stereoisomer of this compound, (4S)-oct-1-en-7-yn-4-ol (PubChem CID 101065772), shares the same backbone but exhibits chirality at the hydroxyl-bearing carbon . The (4S) configuration, represented by the SMILES string C=CCC@HO, demonstrates how stereochemistry influences physical properties and reactivity . For instance, enantiomeric forms may exhibit divergent biological activities or crystallization behaviors.

Synthetic Methodologies and Industrial Production

Hydroboration-Oxidation and Catalytic Hydration

The synthesis of 1-Octen-7-yn-4-ol, 4-methyl- often begins with alkyne precursors. One approach involves hydroboration-oxidation, where an alkyne reacts with borane (BH₃) to form a vinylborane intermediate, which is subsequently oxidized with hydrogen peroxide (H₂O₂) under basic conditions to yield the alcohol. This method ensures regioselective addition, favoring anti-Markovnikov orientation.

Industrial-scale production may employ catalytic hydration using transition metal catalysts (e.g., Hg²⁺ or Au³⁺) to add water across the triple bond. Elevated temperatures (100–150°C) and pressures (5–10 atm) optimize yield and reaction kinetics. For example, the hydration of 1-octyne in the presence of sulfuric acid and mercury(II) sulfate produces 1-octen-7-yn-4-ol derivatives .

Grignard Coupling and Functionalization

Alternative routes leverage Grignard reagents to construct the carbon skeleton. For instance, bromination of 2-octyn-1-ol generates 1-bromo-2-octyne, which couples with pentenynol-derived Grignard reagents to form elongated alkynols . Subsequent hydrogenation or oxidation steps tailor the functional groups.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the alcohol to a ketone or aldehyde. For example, 1-Octen-7-yn-4-ol, 4-methyl- may yield 4-methyloct-1-en-7-yn-4-one under controlled conditions.

  • Reduction: Hydrogenation over palladium catalysts (Pd/C) selectively reduces the triple bond to a cis-alkene, while Lindlar catalysts produce trans-alkenes. Full saturation to alkanes requires harsher conditions (e.g., H₂, Raney Ni).

Substitution and Functional Group Interconversion

The hydroxyl group undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) to form chlorides or phosphorus tribromide (PBr₃) for bromides. These intermediates serve as precursors for ethers, esters, or amines.

Applications in Research and Industry

Organic Synthesis and Catalysis

The compound’s dual functionality makes it a valuable building block for synthesizing complex molecules. For example, its alkyne moiety participates in click chemistry (e.g., Huisgen cycloaddition) to form triazoles, while the alcohol group enables esterification or glycosylation .

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesReference
1-Octyn-3-olTerminal alkyne with hydroxyl at C3; less steric hindrance
(4S)-oct-1-en-7-yn-4-olChiral center at C4; enantioselective reactivity in asymmetric synthesis
DehydrolinaloolBranched alkyne-alcohol with floral odor; used in perfumery

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